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Introduction
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is an anionic phospholipid crucial in

various biological processes, most notably as a key signaling molecule in apoptosis. The

externalization of phosphatidylserine to the outer leaflet of the plasma membrane serves as a

critical "eat me" signal for phagocytic cells. In the realm of drug delivery, liposomes containing

DOPS are of significant interest for their ability to mimic apoptotic cells, potentially targeting

phagocytes or modulating immune responses.

The size of liposomes is a critical parameter influencing their in vivo fate, circulation time, and

cellular uptake. Sonication is a widely employed technique for reducing the size of multilamellar

vesicles (MLVs) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

This document provides detailed application notes and protocols for the preparation and sizing

of DOPS liposomes using both probe and bath sonication methods.

Application Notes
Principle of Sonication for Liposome Sizing
Sonication utilizes high-frequency sound waves to agitate a lipid suspension. This energy input

induces cavitation, the formation and collapse of microscopic bubbles, which generates shear

forces that break down large, multilamellar vesicles into smaller, unilamellar ones.[1] The final
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size of the liposomes is dependent on several factors, including sonication time, power

(amplitude), temperature, and the lipid composition.[2]

Probe Sonication vs. Bath Sonication
Probe sonication involves the direct immersion of a titanium probe into the liposome

suspension. This method delivers high energy to a concentrated area, making it very efficient

for sizing small volumes of lipids.[3] However, it can lead to localized overheating, potentially

degrading the lipids, and may introduce titanium particles into the suspension, which must be

removed by centrifugation.[3]

Bath sonication involves placing the vessel containing the liposome suspension into an

ultrasonic water bath. This method provides a more gentle and uniform energy distribution,

making it suitable for larger volumes and reducing the risk of localized overheating and

contamination.[3] However, it is generally less efficient than probe sonication.[4]

Comparison with Extrusion
While sonication is a common method for producing small unilamellar vesicles, extrusion is an

alternative technique that offers more precise control over the final liposome size and results in

a narrower size distribution (lower polydispersity index - PDI).[4] Extrusion involves forcing a

lipid suspension through a polycarbonate membrane with a defined pore size.[3] The choice

between sonication and extrusion depends on the specific application and the desired liposome

characteristics. For applications requiring a highly uniform size distribution, extrusion is often

preferred.

Key Considerations for DOPS Liposomes
Phase Transition Temperature (Tm): The Tm of DOPS is -11°C.[5] The hydration and

sonication steps should be performed above this temperature to ensure the lipid is in the

fluid phase, which facilitates vesicle formation and sizing. Given the low Tm of DOPS, these

procedures can be conveniently carried out at room temperature or in an ice bath to

dissipate heat generated during sonication.

Oxidation: DOPS contains unsaturated oleoyl chains, which are susceptible to oxidation. It is

recommended to handle DOPS under an inert atmosphere (e.g., nitrogen or argon)

whenever possible and to use degassed buffers.
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Purity and Stability: The purity of the DOPS and the absence of contaminants are crucial for

forming stable liposomes with reproducible characteristics.

Experimental Protocols
Protocol 1: Preparation of Multilamellar DOPS Vesicles
(Thin-Film Hydration)
This protocol describes the initial step of preparing multilamellar vesicles (MLVs), which are the

starting material for sonication.

Materials:

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) in chloroform

Chloroform

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, degassed)

Round-bottom flask

Rotary evaporator

Vacuum pump

Water bath

Procedure:

Lipid Film Formation:

In a clean round-bottom flask, add the desired amount of DOPS solution in chloroform.

Attach the flask to a rotary evaporator.

Evaporate the chloroform under reduced pressure at a temperature above the boiling point

of the solvent (e.g., 30-40°C) until a thin, uniform lipid film is formed on the inner surface of

the flask.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.protocols.io/view/general-preparation-of-liposomes-using-probe-tip-s-3tdgni6.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any

residual solvent.[7]

Hydration:

Pre-warm the hydration buffer to a temperature above the Tm of DOPS (room temperature

is sufficient).

Add the pre-warmed hydration buffer to the flask containing the dry lipid film. The final lipid

concentration is typically in the range of 1-10 mg/mL.[6]

Hydrate the lipid film by gentle rotation of the flask for 1-2 hours.[3] This process results in

the formation of a milky suspension of multilamellar vesicles (MLVs).

Protocol 2: Sizing of DOPS Liposomes by Probe
Sonication
This protocol details the use of a probe sonicator to reduce the size of MLVs to form SUVs.

Materials:

DOPS MLV suspension (from Protocol 1)

Probe sonicator with a microtip

Ice bath

Glass vial

Centrifuge

Procedure:

Preparation:

Transfer the MLV suspension to a glass vial suitable for sonication.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9814847/
https://www.protocols.io/view/general-preparation-of-liposomes-using-probe-tip-s-3tdgni6.pdf
https://www.mdpi.com/2079-4991/13/19/2618
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the vial in an ice bath to dissipate heat generated during sonication and prevent lipid

degradation.[8]

Sonication:

Immerse the tip of the sonicator probe into the MLV suspension, ensuring it does not touch

the sides or bottom of the vial.

Sonicate the suspension using a pulsed duty cycle to minimize overheating. A common

setting is 30 seconds of sonication followed by a 30-second rest period.[9]

The power or amplitude should be set to a low to moderate level (e.g., 20-40% of the

maximum).[2][10]

Continue sonication for a total "on" time of 5-15 minutes.[8][9] The suspension should

become clearer as the liposome size decreases.

Post-Sonication Processing:

After sonication, centrifuge the liposome suspension at high speed (e.g., 15,000 x g) for

15 minutes to pellet any titanium particles shed from the probe tip and any remaining large

lipid aggregates.[9]

Carefully collect the supernatant containing the sized DOPS liposomes.

Protocol 3: Sizing of DOPS Liposomes by Bath
Sonication
This protocol describes a gentler method for sizing DOPS liposomes using a bath sonicator.

Materials:

DOPS MLV suspension (from Protocol 1)

Bath sonicator

Glass vial with a screw cap
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Procedure:

Preparation:

Transfer the MLV suspension into a glass vial and seal it securely.

Place the vial in the bath sonicator, ensuring the water level in the bath is sufficient to

cover the sample.

Sonication:

Sonicate the suspension for 15-30 minutes, or until the milky suspension becomes

translucent.[4][9]

Monitor the temperature of the water bath and add ice if necessary to prevent overheating.

Post-Sonication Annealing (Optional):

To reduce structural defects in the liposomes, the suspension can be annealed by

incubating it at a temperature slightly above the Tm for about 30 minutes after sonication.

[9] Given the low Tm of DOPS, this step can be performed at room temperature.

Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of

liposomes prepared by different sizing methods.

Table 1: Comparison of Liposome Sizing Methods
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Sizing Method
Typical Mean
Diameter (nm)

Typical
Polydispersity
Index (PDI)

Advantages Disadvantages

Probe Sonication 50 - 150 0.1 - 0.3

Fast and efficient

for small

volumes

Potential for

overheating,

contamination,

and broader size

distribution

Bath Sonication 100 - 400 0.2 - 0.5

Gentle, suitable

for larger

volumes, less

contamination

risk

Less efficient,

may result in

larger and more

polydisperse

vesicles

Extrusion

50 - 200

(dependent on

membrane)

< 0.1

Precise size

control, narrow

size distribution

Can be slower,

potential for lipid

loss on the

membrane

Note: The values presented are typical ranges and can vary depending on the specific

experimental conditions.

Table 2: Effect of Sonication Time on Liposome Size and PDI (Probe Sonication Example)

Total Sonication Time
(minutes)

Mean Diameter (nm) Polydispersity Index (PDI)

2 ~250 ~0.4

5 ~150 ~0.3

10 ~100 ~0.2

15 ~80 ~0.15

Data compiled from general observations in the literature. Actual results will vary with specific

sonicator settings and lipid concentration.[1]
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Visualization
Experimental Workflow for DOPS Liposome Preparation
and Sizing

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for DOPS Liposome Preparation and Sizing

Preparation of Multilamellar Vesicles

Sizing

Characterization

Dissolve DOPS in Chloroform

Create Thin Lipid Film
(Rotary Evaporation)

Dry Film Under Vacuum

Hydrate with Aqueous Buffer

Sonication
(Probe or Bath)

MLV Suspension

Dynamic Light Scattering (DLS)
(Size and PDI)

Sized Liposomes (SUVs/LUVs)

Zeta Potential Measurement

Click to download full resolution via product page

Caption: Overall workflow for preparing and sizing DOPS liposomes.
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Detailed Sonication Protocol Workflow

Detailed Sonication Workflow

Probe Sonication

Bath Sonication

Start with MLV Suspension

Place sample in ice bath

Place sealed vial in bathImmerse probe tip

Sonicate with pulsed duty cycle
(e.g., 30s on, 30s off)

Centrifuge to remove debris

Characterize Sized Liposomes

Sonicate for 15-30 minutes

Monitor temperature

Click to download full resolution via product page

Caption: Workflow for probe and bath sonication protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1235833?utm_src=pdf-body-img
https://www.benchchem.com/product/b1235833?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. repositorium.uminho.pt [repositorium.uminho.pt]

3. mdpi.com [mdpi.com]

4. pubs.acs.org [pubs.acs.org]

5. avantiresearch.com [avantiresearch.com]

6. protocols.io [protocols.io]

7. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-
oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Formulation, Characterization and Optimization of Liposomes Containing
Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC
[pmc.ncbi.nlm.nih.gov]

10. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors
affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Sizing DOPS
Liposomes by Sonication]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1235833#sonication-protocols-for-sizing-dops-
liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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